molecular formula C17H26N2O3S B5256200 1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide

1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide

Cat. No.: B5256200
M. Wt: 338.5 g/mol
InChI Key: QISGDBVBENKXRF-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-butylsulfonyl-N-(2-methylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-4-12-23(21,22)19-11-7-9-15(13-19)17(20)18-16-10-6-5-8-14(16)2/h5-6,8,10,15H,3-4,7,9,11-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISGDBVBENKXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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